6-fluoro-1H-indole-7-carbonitrile
Description
Properties
CAS No. |
1201148-85-7 |
|---|---|
Molecular Formula |
C9H5FN2 |
Molecular Weight |
160.151 |
IUPAC Name |
6-fluoro-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C9H5FN2/c10-8-2-1-6-3-4-12-9(6)7(8)5-11/h1-4,12H |
InChI Key |
NPRKBJNRMIAPJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C=CN2)C#N)F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluoro 1h Indole 7 Carbonitrile and Its Precursors
Historical and Contemporary Approaches to Indole-7-carbonitrile Synthesis
Historically, the synthesis of substituted indoles has been dominated by methods that construct the heterocyclic ring from acyclic precursors. The Fischer indole (B1671886) synthesis, discovered in 1883, remains one of the most important and widely used methods for preparing substituted indoles and represents a cornerstone of historical approaches. nih.govthermofisher.combeilstein-journals.org This method involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For an indole-7-carbonitrile, this would traditionally necessitate a starting material such as a (2-cyanophenyl)hydrazine derivative.
Another classical approach that could be adapted for the synthesis of a 7-cyanoindole precursor is the Sandmeyer reaction. wikipedia.orgbyjus.com This reaction allows for the conversion of a primary aryl amine to a nitrile via a diazonium salt intermediate, using a copper(I) cyanide catalyst. wikipedia.orgnih.govorganic-chemistry.org Therefore, a synthetic route could be envisioned starting from a 7-aminoindole, which is then converted to the 7-carbonitrile.
Contemporary approaches have shifted towards the direct functionalization of the indole core, particularly through transition-metal-catalyzed C-H activation. rsc.org While the C-2 and C-3 positions of the indole are more electronically favored for substitution, significant progress has been made in targeting the less reactive C-4 to C-7 positions on the benzene (B151609) ring. rsc.orgacs.org These modern methods offer a more atom-economical and often more direct route to functionalized indoles. Directing groups, which temporarily attach to the indole nitrogen, have been instrumental in achieving regioselectivity at the C-7 position. acs.orgnih.govresearchgate.net
Targeted Synthesis of 6-fluoro-1H-indole-7-carbonitrile
The specific synthesis of this compound requires a strategy that combines methods for fluorination, cyanation, and indole ring formation in a logical sequence.
Introducing a fluorine atom onto the indole scaffold can be achieved through various methods. A common and effective strategy is to begin the synthesis with a precursor that already contains the fluorine atom in the desired position. For this compound, this would typically involve starting with a fluorinated aniline (B41778) derivative, such as 4-fluoro-2-nitroaniline, and carrying it through the synthetic sequence.
Alternatively, direct fluorination of the indole ring can be accomplished using electrophilic fluorinating reagents, such as Selectfluor®. mdpi.com However, controlling the regioselectivity of direct fluorination on a complex indole can be challenging. Therefore, building the indole ring from a pre-fluorinated benzene derivative is often the more reliable approach. nih.govnih.gov
The introduction of a nitrile group at the C-7 position is a significant challenge due to the lower intrinsic reactivity of this site compared to other positions on the indole ring. acs.org
Classical Methods:
Sandmeyer Reaction: As mentioned, if a 7-amino-6-fluoroindole intermediate can be prepared, the Sandmeyer reaction provides a classical and robust method for introducing the cyano group. wikipedia.org This involves diazotization of the amine with nitrous acid followed by treatment with copper(I) cyanide. nih.gov
Contemporary Methods:
Transition-Metal-Catalyzed C-H Cyanation: Modern synthetic chemistry has developed methods for the direct cyanation of C-H bonds. Rhodium(III)-catalyzed C-H cyanation has been shown to be effective for indoles. researchgate.net The use of specific directing groups attached to the indole nitrogen can guide the metal catalyst to the C-7 position, allowing for selective installation of the nitrile group. acs.orgnih.gov
Electrochemical Cyanation: An electrochemical approach for the site-selective C-H cyanation of indoles has also been developed, offering a metal-free alternative. organic-chemistry.org By employing a redox catalyst, this method can achieve high regioselectivity for cyanation at various positions, potentially including C-7 with appropriate substrate control. organic-chemistry.org
The Fischer indole synthesis is a versatile and powerful tool for constructing the indole ring itself. thermofisher.comwikipedia.orgalfa-chemistry.com To synthesize this compound via this method, a specifically substituted phenylhydrazine is required as the key starting material.
The general mechanism proceeds through several steps:
Formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with an aldehyde or ketone. alfa-chemistry.comnih.gov
Tautomerization of the phenylhydrazone to an enamine intermediate. alfa-chemistry.com
A rsc.orgrsc.org-sigmatropic rearrangement (similar to a Claisen rearrangement) to form a di-imine. wikipedia.orgalfa-chemistry.comnih.gov
Rearomatization of the benzene ring.
Cyclization and subsequent elimination of ammonia (B1221849) to form the final aromatic indole ring. wikipedia.orgalfa-chemistry.com
For the target molecule, the synthesis would involve the reaction of (3-fluoro-2-cyanophenyl)hydrazine with a suitable carbonyl compound (like pyruvate (B1213749) esters or acetone) under acidic conditions (e.g., using HCl, H₂SO₄, or Lewis acids like ZnCl₂). wikipedia.orgnih.gov
| Reaction | Reactants | Catalyst/Conditions | Key Intermediate | Product |
| Hydrazone Formation | (3-fluoro-2-cyanophenyl)hydrazine + Aldehyde/Ketone | Mild acid/heat | Phenylhydrazone | - |
| Indolization | Phenylhydrazone | Strong acid (Brønsted or Lewis), Heat | Di-imine | This compound derivative |
Novel Synthetic Routes and Reaction Development
Recent advancements in catalysis have opened up new avenues for the synthesis and functionalization of complex indoles, offering alternatives to classical methods that may have higher efficiency, milder conditions, or broader functional group tolerance.
Transition-Metal Catalysis: Transition metals, particularly palladium, rhodium, and copper, are at the forefront of modern indole synthesis and functionalization. mdpi.combeilstein-journals.org
Palladium: Palladium catalysts are widely used in cross-coupling reactions to form C-C and C-N bonds, which are fundamental to many indole syntheses. nih.govmdpi.com Palladium-catalyzed methods can be used to construct indole precursors or to directly functionalize the indole ring. For instance, a palladium-catalyzed strategy can be used as a novel entry into the Fischer indole synthesis by coupling aryl bromides and hydrazones. wikipedia.orgjk-sci.com Furthermore, palladium-catalyzed C-H functionalization is a key contemporary strategy for modifying the indole core. nih.govnih.govmdpi.com
Rhodium: Chiral rhodium complexes have been successfully employed for the enantioselective C-H functionalization of indoles and indolines, including targeting the C-7 position to create axially chiral biaryl atropisomers. nih.gov Rhodium catalysts are also effective for direct C-H cyanation reactions. researchgate.net
Copper: Copper salts are the classic catalysts for the Sandmeyer reaction but also play a role in modern C-H functionalization chemistry. wikipedia.org Directing group strategies using copper catalysts can achieve arylation at the C-6 position of indoles. acs.orgnih.gov
Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov For indole chemistry, organocatalysts are primarily used for the enantioselective functionalization of the indole scaffold, particularly at the C-2 and C-3 positions. nih.govrsc.org While direct application to C-7 functionalization is less common, organocatalytic methods are crucial for building chiral centers in molecules that contain the indole core, expanding the synthetic toolbox for creating complex, biologically active indole derivatives. acs.org
| Catalytic Approach | Metal/Catalyst Type | Application in Indole Synthesis | Example Transformation |
| Transition-Metal | Palladium (Pd) | Cross-coupling, C-H functionalization | Buchwald modification of Fischer Synthesis, C-7 Arylation |
| Transition-Metal | Rhodium (Rh) | C-H functionalization, Cyanation | C-7 Alkenylation, C-H Cyanation |
| Transition-Metal | Copper (Cu) | Sandmeyer reaction, C-H functionalization | Cyanation of diazonium salt, C-6 Arylation |
| Organocatalysis | Chiral Amines, Phosphoric Acids | Asymmetric functionalization | Enantioselective Friedel-Crafts alkylation at C-3 |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes. For a target molecule like this compound, these principles can guide the selection of reagents, solvents, and reaction conditions to minimize waste and hazard. yale.edu
Key green chemistry considerations include:
Prevention of Waste: Designing synthetic pathways that reduce the formation of byproducts is a primary goal. yale.edu
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edursc.org Transition metal-catalyzed cross-coupling and cyclization reactions often exhibit high atom economy compared to classical named reactions that may use stoichiometric reagents. researchgate.netpnas.org
Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. Research into indole synthesis has explored the use of greener alternatives such as water, ionic liquids, and deep eutectic solvents. scispace.comresearchgate.netopenmedicinalchemistryjournal.com Solvent-free reactions, where possible, represent an ideal scenario. researchgate.networdpress.com
Catalysis: The use of catalytic reagents is superior to stoichiometric ones, as catalysts can be used in small amounts and can often be recycled and reused. yale.edu Palladium, copper, and silver-based catalysts are commonly employed in modern indole syntheses. whiterose.ac.ukmdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. yale.edu The use of microwave irradiation can often reduce reaction times and energy requirements compared to conventional heating. researchgate.netopenmedicinalchemistryjournal.com
The table below illustrates how these principles could be hypothetically applied to the synthesis of this compound.
| Green Chemistry Principle | Application to this compound Synthesis |
| Atom Economy | Employing a palladium-catalyzed annulation reaction that incorporates the majority of atoms from the starting materials into the indole core. mdpi.com |
| Safer Solvents | Using water or a bio-based solvent like Cyrene for key reaction steps, replacing chlorinated solvents like dichloromethane. scispace.comacs.org |
| Catalysis | Utilizing a recyclable heterogeneous catalyst for a cyclization step, which can be filtered off and reused, instead of a single-use acid promoter. thieme-connect.com |
| Energy Efficiency | Adopting a microwave-assisted Fischer indole synthesis to significantly shorten reaction times from hours to minutes. researchgate.net |
| Reduce Derivatives | Designing a route that avoids the use of protecting groups on the indole nitrogen, thereby eliminating protection and deprotection steps. yale.edu |
Flow Chemistry and Continuous Synthesis Methodologies for Indole Derivatives
Flow chemistry, utilizing microreactors or packed-bed reactors, offers significant advantages over traditional batch synthesis for preparing indole derivatives. mdpi.comnih.govsemanticscholar.org This technology is changing the paradigm of modern synthesis by enabling safer, more efficient, and scalable production. mdpi.comnih.gov
The primary benefits of continuous flow synthesis include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to higher yields and selectivities. chimia.chyoutube.com
Improved Safety: Performing reactions in a small, continuous volume minimizes the risk associated with handling hazardous reagents or exothermic reactions.
Scalability: Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel, bypassing the challenges of scaling up batch reactors. chimia.ch
Integration of Steps: Multiple reaction steps can be connected in sequence, allowing for the synthesis of complex molecules in a single, continuous process without isolating intermediates. researchgate.netuc.pt
Classic indole syntheses, such as the Fischer, Reissert, and Heumann methods, have been successfully adapted to continuous flow conditions. mdpi.com For example, the Fischer indole synthesis of tetrahydrocarbazole has been demonstrated at high temperatures (200-240 °C) with residence times of only a few minutes, achieving high yields and throughputs of over 100 g per hour. uc.pt
The following table compares a conventional batch synthesis with a potential continuous flow process for a generic indole synthesis.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Several hours to days | Seconds to minutes mdpi.com |
| Temperature Control | Prone to hotspots, difficult to control | Precise and uniform temperature control youtube.com |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes chimia.ch |
| Scalability | Challenging, requires re-optimization | Straightforward by extending run time or parallelization uc.pt |
| Product Purity | Often requires extensive purification | Can produce higher purity products, reducing downstream processing mdpi.com |
Optimization of Reaction Parameters and Yield Enhancement in this compound Production
Optimizing reaction parameters is essential for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For a multi-step synthesis of this compound, each step would require careful optimization of variables such as temperature, pressure, catalyst loading, solvent, and reaction time.
A hypothetical final step in the synthesis could be the cyanation of a 7-halo-6-fluoro-1H-indole precursor. The optimization of this step could involve a Design of Experiments (DoE) approach to efficiently explore the parameter space.
Key parameters to optimize would include:
Catalyst System: The choice of metal catalyst (e.g., palladium or copper complexes) and ligand is critical for achieving high conversion and selectivity.
Cyanide Source: Different cyanide sources (e.g., KCN, NaCN, Zn(CN)₂) can affect reactivity and safety.
Solvent: The solvent must be able to dissolve the reactants and facilitate the reaction; polar aprotic solvents like DMF or DMSO are common but have green chemistry drawbacks. scispace.com
Temperature: The reaction temperature directly influences the reaction rate and the formation of potential byproducts.
Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time to achieve maximum yield without product degradation.
Below is a hypothetical data table illustrating a simplified optimization study for a cyanation reaction.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2%) | Xantphos | DMF | 120 | 75 |
| 2 | Pd₂(dba)₃ (2%) | dppf | DMF | 120 | 68 |
| 3 | CuI (10%) | None | NMP | 150 | 82 |
| 4 | CuI (10%) | None | NMP | 130 | 71 |
| 5 | CuI (10%) | TMEDA | NMP | 150 | 91 |
This data is illustrative and not based on an actual experiment for the target compound.
Stereoselective and Regioselective Synthesis Considerations for this compound Derivatives
Regioselectivity
The regioselective functionalization of the indole core, particularly at the C4, C5, C6, and C7 positions on the benzene ring, is a significant synthetic challenge. nih.gov The intrinsic reactivity of the indole nucleus favors electrophilic substitution at the C3 position. bhu.ac.in Achieving substitution at the C7 position, as required for this compound, necessitates specific strategies.
One of the most powerful methods is the use of directing groups . nih.govresearchgate.netchemrxiv.org A directing group, typically installed at the N1 position of the indole, can chelate to a metal catalyst and direct C-H activation and subsequent functionalization to a specific position. nih.gov For example, installing a pivaloyl or a phosphinoyl group on the indole nitrogen has been shown to direct arylation to the C7 position using palladium catalysts. nih.gov The Bartoli indole synthesis is another classical method known to produce 7-substituted indoles. pharmaguideline.com
| Directing Group (at N1) | Catalyst | Target Position |
| P(O)tBu₂ | Palladium (Pd) | C7 nih.gov |
| Pivaloyl | Palladium (Pd) | C7 nih.gov |
| N-Amide | Rhodium (Rh) / Iridium (Ir) | C2 or C3 (with migration) chemrxiv.org |
| Formyl (at C3) | Palladium (Pd) | C4 nih.govacs.org |
Stereoselectivity
The parent molecule, this compound, is achiral and therefore does not have stereoisomers. However, stereoselectivity becomes a critical consideration when synthesizing derivatives of this compound where a new stereocenter is introduced, for instance, by adding a chiral substituent at the N1 or C3 position.
Achieving stereoselectivity in the synthesis of indole derivatives often involves asymmetric catalysis, where a chiral catalyst or ligand is used to favor the formation of one enantiomer over the other. For example, asymmetric dearomatization reactions can convert the planar indole ring into a three-dimensional indoline (B122111) skeleton with multiple stereogenic centers. acs.org If a derivative of this compound were to be synthesized with a chiral side chain, methods such as chiral auxiliary-guided reactions or enantioselective catalytic additions would be employed to control the stereochemical outcome.
Chemical Reactivity and Mechanistic Investigations of 6 Fluoro 1h Indole 7 Carbonitrile
Electrophilic and Nucleophilic Aromatic Substitution on the Indole (B1671886) Core
The fusion of a benzene (B151609) ring to a pyrrole (B145914) ring in the indole nucleus results in a system with distinct reactive sites. The pyrrole ring is generally more susceptible to electrophilic attack than the benzene ring. organic-chemistry.org
The indole nucleus is characterized as a π-excessive heterocycle, making its chemistry predominantly driven by electrophilic substitution reactions. organic-chemistry.org The preferred site for electrophilic attack on an unsubstituted indole is the C-3 position of the pyrrole ring. organic-chemistry.orgacs.org This preference is due to the formation of a more stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. organic-chemistry.org
If the C-3 position is occupied, electrophilic substitution typically occurs at the C-2 position. organic-chemistry.orgacs.org However, direct substitution at C-2 is less favorable. acs.org Functionalization at C-2 can be achieved indirectly; for instance, N-protection followed by lithiation at C-2 creates a nucleophilic center that can react with various electrophiles. organic-chemistry.org
The presence of a fluorine atom at C-6 and a nitrile group at C-7 significantly influences the reactivity of the indole core. Both are electron-withdrawing groups, which generally decrease the electron density of the entire π-system, thereby deactivating the ring towards electrophilic substitution compared to unsubstituted indole. Current time information in Bangalore, IN.mit.edu The nitrile group, in particular, can increase the polarity of the molecule.
The fluorine atom's high electronegativity and the nitrile group's strong electron-withdrawing nature diminish the nucleophilicity of the pyrrole ring, making electrophilic attack at C-3 more difficult than in electron-rich indoles. This deactivation can, however, open up pathways for functionalization at less conventional positions, often requiring transition-metal catalysis to overcome the higher activation energy. acs.org
Transformations Involving the Nitrile Functionality at C-7
The nitrile group at the C-7 position is a versatile functional handle, capable of undergoing a variety of chemical transformations to produce other functional groups or participate in the construction of new ring systems.
The carbon-nitrogen triple bond of the nitrile group can be readily transformed through hydrolysis or reduction. These reactions are fundamental for converting the cyano group into other valuable functionalities.
Hydrolysis: Aromatic nitriles can be hydrolyzed under acidic or basic conditions. numberanalytics.com The reaction proceeds through an imidic acid intermediate, which tautomerizes to an amide. numberanalytics.com Depending on the reaction conditions, the amide can be isolated or can undergo further hydrolysis to yield a carboxylic acid. This provides a direct pathway from 6-fluoro-1H-indole-7-carbonitrile to 6-fluoro-1H-indole-7-carboxamide and subsequently to 6-fluoro-1H-indole-7-carboxylic acid.
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.gov In a study on similar molecules, nitrile reduction was successfully carried out using nickel chloride and sodium borohydride. researchgate.net This reaction converts the 7-carbonitrile into a 7-(aminomethyl)indole derivative, a valuable intermediate for further synthetic elaboration.
A summary of these transformations is presented in the table below.
| Transformation | Reagents & Conditions | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, Heat | Amide, Carboxylic Acid |
| Reduction | 1. LiAlH₄, Ether; 2. H₂O or NiCl₂/NaBH₄ or H₂/Catalyst | Primary Amine |
Aromatic nitriles can participate as 2π components in cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. numberanalytics.com A particularly important transformation is the [3+2] cycloaddition with azides to synthesize tetrazoles. numberanalytics.com
This reaction, often catalyzed by zinc salts, involves the addition of an azide (B81097) ion (like sodium azide, NaN₃) across the carbon-nitrogen triple bond. organic-chemistry.orgacs.orgorganic-chemistry.org The process is quite general and works for a wide variety of aromatic nitriles in aqueous media, providing a safe and efficient route to 5-substituted 1H-tetrazoles. acs.orgorganic-chemistry.org The resulting product from this compound would be 5-(6-fluoro-1H-indol-7-yl)-1H-tetrazole. Tetrazoles are significant in medicinal chemistry, often serving as metabolically stable bioisosteres for carboxylic acids. researchgate.netacs.org
While less common, the nitrile group can also act as a dienophile in [4+2] Diels-Alder cycloadditions, particularly with highly reactive dienes. mit.edunih.gov The presence of the electron-withdrawing indole ring system would enhance the dienophilic character of the C-N triple bond. libretexts.orgmasterorganicchemistry.comjove.com
| Cycloaddition Type | Reagent(s) | Heterocyclic Product |
| [3+2] Cycloaddition | Sodium Azide (NaN₃), Zinc Salt (e.g., ZnBr₂) | Tetrazole |
| [4+2] Cycloaddition | Conjugated Diene | Dihydropyridine |
The nitrogen atom of the C-7 nitrile group possesses a lone pair of electrons, enabling it to act as a ligand and coordinate to transition metal centers. researchgate.net This coordination can significantly alter the reactivity of both the nitrile group and the indole ring.
Studies on aromatic nitriles have shown they can form η²-nitrile complexes with metal fragments like nickel(0). acs.orgnih.gov In some cases, this initial coordination is followed by the oxidative addition of the metal into the aryl-CN bond. acs.orgnih.gov
The nitrile's lone pair can also be used strategically in catalysis. For example, the nitrogen can be coordinated to a Lewis acid, effectively blocking it. This can force a transition metal catalyst, such as ruthenium, to coordinate to the π-system of the aromatic ring, enabling C-H activation at otherwise inaccessible positions. rsc.org The coordination of nitriles to a metal center generally enhances their reactivity towards electrophilic attack. researchgate.net The ability of the nitrile on this compound to act as a ligand makes it a potentially useful building block in the synthesis of novel organometallic complexes and in directed catalytic reactions. mdpi.com
Reactions at the C-6 Fluoro Substituent
The fluorine atom at the C-6 position is a key site for reactivity, primarily through nucleophilic aromatic substitution, which is significantly influenced by the electronic properties of the nitrile group.
Nucleophilic aromatic substitution (SNAr) is a plausible and significant reaction pathway for this compound. The viability of this reaction hinges on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom). pressbooks.pub In this molecule, the powerful electron-withdrawing carbonitrile (-CN) group is located at the C-7 position, which is ortho to the C-6 fluoro substituent. This arrangement strongly activates the C-6 carbon for nucleophilic attack.
The mechanism proceeds via a two-step addition-elimination process. pressbooks.pub A nucleophile attacks the electron-deficient carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge of this intermediate is effectively delocalized by the adjacent nitrile group, which lowers the activation energy for its formation. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring and yields the substituted product. pressbooks.pub
Recent studies on related systems suggest that SNAr reactions involving azole nucleophiles and aryl fluorides can exist on a mechanistic continuum, ranging from stepwise to concerted, and are often subject to general base catalysis. rsc.org
The carbon-fluorine bond is thermodynamically strong, often requiring specific strategies for activation beyond classical SNAr conditions. springernature.com Modern synthetic methods, particularly those involving catalysis, have been developed to functionalize C-F bonds even on unactivated or electron-rich aromatic rings. nih.gov
One prominent strategy is photoredox catalysis. springernature.comnih.gov This approach can generate a highly potent photo-reductant capable of transferring an electron to the fluoroarene. springernature.com This single-electron transfer results in a radical anion intermediate, which readily cleaves the C-F bond to release a fluoride anion. The resulting aryl radical can then participate in subsequent bond-forming reactions. This method provides a mild, metal-free alternative for C-F functionalization. nih.gov Computational methods, such as density functional theory (DFT), are instrumental in understanding the complex mechanisms of these photocatalytic systems. springernature.com
N-H Acidity and Deprotonation Reactions of the Indole Nitrogen
The proton on the indole nitrogen is weakly acidic, with a pKa generally around 17. vulcanchem.com Consequently, deprotonation requires the use of a strong base. chim.itbhu.ac.in Common bases employed for this purpose include sodium hydride (NaH), lithium diisopropylamide (LDA), and organometallic reagents like Grignard reagents. bhu.ac.in The acidic nature of the N-H proton is also evident in its characteristic downfield shift in ¹H NMR spectra, often appearing above 11 ppm in DMSO-d₆, and its ability to form intermolecular hydrogen bonds in the solid state. nih.govnih.govnih.gov
Upon deprotonation, a highly nucleophilic N-anion (indolide) is formed. This species can readily react with a variety of electrophiles, leading to N-substituted indole derivatives. This reactivity is a cornerstone of indole functionalization. bhu.ac.in
Detailed Reaction Mechanism Elucidation for this compound Transformations
While specific mechanistic studies on this compound are not widely reported, the principles of physical organic chemistry allow for a detailed projection of how such investigations would be conducted.
To understand the mechanism of a transformation, such as the SNAr reaction at C-6, kinetic studies are essential. By systematically varying the concentrations of the indole substrate, the nucleophile, and any catalysts, the rate law for the reaction can be determined. This is typically achieved by monitoring the reaction progress over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Furthermore, kinetic isotope effect (KIE) studies are a powerful tool for probing transition state structures. rsc.org For instance, comparing the reaction rates of different isotopically labeled substrates can help distinguish between a stepwise mechanism (where bond formation is the rate-determining step) and a concerted mechanism (where bond formation and bond-breaking occur simultaneously). rsc.org
The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed mechanism. In the context of the SNAr reaction of this compound, the key intermediate is the Meisenheimer complex. pressbooks.pub These species are often transient and highly reactive, but in some cases, they can be observed or even isolated at low temperatures and characterized using spectroscopic methods like NMR.
For reactions suspected of proceeding through radical pathways, such as those involving photoredox catalysis, control experiments using radical trapping agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be employed. rug.nl If the reaction is inhibited or if a TEMPO-adduct of a proposed radical intermediate is formed, it provides strong evidence for the involvement of radicals. rug.nl
Spectroscopic Monitoring of Reaction Progress
The real-time analysis of chemical reactions involving this compound is crucial for optimizing reaction conditions, determining kinetic parameters, and identifying transient intermediates. Spectroscopic techniques are paramount for this purpose, offering non-invasive, quantitative insights into the consumption of reactants and the formation of products. researchgate.nettandfonline.com Key methods include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and quantitative technique for monitoring the progress of reactions in solution. researchgate.net By acquiring spectra at regular intervals, a time-course of the reaction can be constructed, allowing for the direct observation of changes in the molecular structure.
¹H and ¹³C NMR: For reactions of this compound, ¹H NMR spectroscopy allows for the tracking of signals corresponding to the aromatic protons on the indole core. For instance, a reaction involving substitution at the N-H position would result in the disappearance of the characteristic broad N-H signal (typically >10 ppm) and the appearance of new signals corresponding to the introduced substituent. Similarly, changes in the chemical shifts of the protons at the C4 and C5 positions would indicate alterations to the electronic environment of the benzene portion of the indole ring. scielo.org.mx ¹³C NMR provides complementary information on the carbon skeleton.
¹⁹F NMR: The presence of a fluorine atom at the C6 position offers a highly sensitive and specific probe for reaction monitoring. dal.ca ¹⁹F NMR spectroscopy benefits from a wide chemical shift range and the absence of background signals in most organic reaction media. researchgate.net Any chemical modification to the molecule, even several bonds away from the fluorine atom, can induce a discernible change in its chemical shift, providing a clear and unambiguous marker for tracking the reaction's progress. dal.ca
A hypothetical N-alkylation reaction can illustrate this process. The disappearance of the ¹H signal for the N-H proton and the ¹⁹F signal for the starting material would be concurrent with the appearance of a new ¹⁹F signal at a different chemical shift for the N-alkylated product.
Interactive Data Table: Hypothetical NMR Data for N-Alkylation of this compound
The table below shows representative chemical shift changes that could be observed during the N-alkylation of this compound.
| Nucleus | Reactant (this compound) | Product (1-alkyl-6-fluoro-1H-indole-7-carbonitrile) | Comment |
| ¹H | ~11.5 ppm (broad singlet, 1H, N-H) | Signal disappears | Indicates consumption of the starting material's N-H proton. |
| ¹H | Not applicable | ~4.2 ppm (triplet, 2H, N-CH₂) | Appearance of new signal for the alkyl group attached to nitrogen. |
| ¹⁹F | -121.7 ppm | -120.5 ppm | A downfield shift in the ¹⁹F signal upon N-alkylation indicates a change in the electronic environment around the fluorine atom. |
| ¹³C | ~100 ppm (C7-CN) | ~101 ppm | The chemical shift of the carbonitrile carbon may shift slightly upon reaction at the indole nitrogen. |
Note: Chemical shift values are illustrative and can vary based on solvent and specific substituents. rsc.orgucl.ac.uksigmaaldrich.com
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is effective for monitoring changes in specific functional groups. For this compound, key vibrational bands provide clear diagnostic markers.
C≡N Stretch: The nitrile group exhibits a sharp, intense absorption band in the region of 2210-2240 cm⁻¹. scialert.netspectroscopyonline.com The intensity of this peak is directly proportional to the concentration of the nitrile-containing compound. In a reaction where the nitrile group is converted (e.g., hydrolysis to a carboxylic acid or reduction to an amine), the disappearance of this characteristic C≡N band can be quantitatively monitored to determine the reaction rate. nih.gov
N-H Stretch: The indole N-H group shows a stretching vibration typically around 3400 cm⁻¹. researchgate.net Monitoring the decrease in this band's intensity is an effective way to track the progress of N-substitution reactions.
Interactive Data Table: Characteristic IR Frequencies for Monitoring Reactions
| Functional Group | Vibrational Mode | Reactant (this compound) | Hypothetical Product (e.g., Amine) | Comment |
| Nitrile | C≡N Stretch | ~2230 cm⁻¹ (Sharp, Strong) | Signal Disappears | Clear indicator of nitrile group conversion. |
| Indole N-H | N-H Stretch | ~3400 cm⁻¹ (Medium, Broad) | ~3400 cm⁻¹ (Unchanged or Disappears) | Disappearance indicates N-substitution. |
| Amine | N-H Bend | Not Applicable | ~1600 cm⁻¹ (Medium) | Appearance of new band indicates formation of primary amine from nitrile reduction. |
Note: Frequencies are approximate and can be influenced by the molecular environment and phase. spectroscopyonline.comspecac.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to study the kinetics of reactions involving indole derivatives due to their chromophoric nature. asianpubs.orgcreative-proteomics.com The indole ring system absorbs UV light, and any modification that alters the electronic conjugation will cause a shift in the absorption maximum (λmax) or a change in the molar absorptivity. researchgate.netnih.gov For example, reactions that extend the conjugated system will typically lead to a bathochromic (red) shift to longer wavelengths. By monitoring the change in absorbance at a fixed wavelength corresponding to either the reactant or the product, the reaction kinetics can be determined. asianpubs.orgresearchgate.net This method is particularly useful for measuring initial reaction rates and for high-throughput screening of reaction conditions.
Advanced Structural Elucidation and Spectroscopic Characterization of 6 Fluoro 1h Indole 7 Carbonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 6-fluoro-1H-indole-7-carbonitrile, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon resonances and confirm the connectivity of the atoms within the molecule.
The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides the initial and most crucial information regarding the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons and the N-H proton of the indole (B1671886) ring. The chemical shifts (δ) and coupling constants (J) would be influenced by the electron-withdrawing effects of the fluorine and nitrile groups. For instance, the proton at C4, being adjacent to the electron-withdrawing nitrile group at C7 and the fluorine at C6, would likely appear at a downfield chemical shift. The N-H proton typically appears as a broad singlet.
¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts for all nine carbon atoms in the molecule. The carbon atom attached to the fluorine (C6) would exhibit a large one-bond C-F coupling constant. The nitrile carbon (C≡N) would have a characteristic chemical shift in the range of 115-120 ppm. The other aromatic carbons would show shifts influenced by the substituents. For example, data for related compounds like 1-benzyl-5-fluoro-3-iodo-1H-indole-2-carbonitrile shows the fluorinated carbon with a large coupling constant (d, J = 241.0 Hz). mdpi.com
¹⁹F NMR: The fluorine-19 NMR is particularly informative for fluorinated compounds. thermofisher.com For this compound, the ¹⁹F NMR spectrum would likely show a single resonance, as there is only one fluorine atom. The chemical shift would be indicative of the electronic environment around the fluorine on the benzene (B151609) ring of the indole nucleus. In similar structures like 6-fluoro-3-methyl-1H-indole, the ¹⁹F chemical shift is reported at approximately -121.75 ppm. rsc.org The signal may appear as a multiplet due to coupling with nearby protons (H5).
Predicted NMR Data for this compound (Note: This table is predictive and based on data from analogous compounds and general NMR principles. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| NH -1 | 11.0 - 12.5 (br s) | - | - |
| CH -2 | 7.5 - 7.8 (m) | 125 - 130 | - |
| CH -3 | 6.6 - 6.9 (m) | 100 - 105 | - |
| CH -4 | 7.6 - 7.9 (d) | 120 - 125 | - |
| CH -5 | 7.1 - 7.4 (dd) | 110 - 115 (d, J~25 Hz) | - |
| C6 | - | 158 - 162 (d, J~240 Hz) | - |
| C7 | - | 95 - 100 | - |
| C3a | - | 128 - 132 | - |
| C7a | - | 135 - 140 (d, J~10 Hz) | - |
| C N | - | 115 - 120 | - |
| F -C6 | - | - | -120 to -125 |
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. researchgate.net For this compound, COSY would show correlations between adjacent protons on the indole ring, such as between H2 and H3, and between H4 and H5. This helps to piece together the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). ossila.com This allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the proton signal for H5 would show a cross-peak with the carbon signal for C5.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). researchgate.net HMBC is crucial for connecting the different spin systems and for assigning quaternary (non-protonated) carbons. Key expected correlations for this compound would include:
The N-H proton to C2, C3, C7a, and C3a.
H2 to C3, C3a, and C7a.
H4 to C5, C7, C7a, and the nitrile carbon.
H5 to C4, C6, and C7.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. This is particularly useful for confirming stereochemistry and spatial relationships. For this planar molecule, NOESY would show correlations between adjacent protons, such as H5 and H4, further confirming their assignments.
While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the crystalline form. mst.edu This technique is especially valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can significantly affect a substance's physical properties.
For this compound, ssNMR could be used to:
Identify the number of distinct molecules in the crystallographic asymmetric unit.
Characterize different polymorphic forms if they exist.
Provide information on intermolecular distances and packing arrangements, which can complement data from X-ray diffraction.
Analyze the anisotropic interactions, such as the chemical shift anisotropy (CSA), which are averaged out in solution NMR.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. researchgate.net Obtaining a suitable single crystal of this compound would allow for the precise determination of its molecular geometry and the analysis of its crystal packing.
X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles within the molecule. The indole ring is expected to be largely planar. The introduction of the fluorine atom and the nitrile group may cause minor distortions from ideal planarity. Analysis of related structures suggests that the bond lengths and angles would be within expected ranges for an indole system. jksus.orgijcrt.org
Expected Bond Parameters for this compound (Note: This table contains typical or expected values based on general crystallographic data for indole derivatives.)
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| C-F | 1.34 - 1.37 | C5-C6-C7a | 118 - 121 |
| C-C (aromatic) | 1.36 - 1.42 | C4-C7-C≡N | 119 - 122 |
| C-N (indole) | 1.35 - 1.39 | C-C≡N | 178 - 180 |
| C≡N | 1.14 - 1.16 |
The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting the material's properties. For this compound, several key interactions would be anticipated:
Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. It would likely form a hydrogen bond with the nitrogen atom of the nitrile group of an adjacent molecule (N-H···N≡C), creating chains or dimeric structures in the crystal lattice.
Halogen Bonding: Although fluorine is the least polarizable halogen and a weak halogen bond donor, weak C-F···X interactions cannot be entirely ruled out, especially with electron-rich regions of neighboring molecules. semanticscholar.org
π-Stacking: The planar aromatic indole ring system is prone to π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules stack on top of each other, would be a significant force in the crystal packing. The introduction of a fluorine atom can influence the nature of this stacking, often leading to offset or "slipped" stacking arrangements due to electrostatic effects. epa.gov
Crystal Packing and Supramolecular Assembly of this compound
The precise crystal structure of this compound is not extensively documented in publicly available literature. However, analysis of closely related fluorinated indole derivatives provides a strong basis for understanding its likely crystal packing and supramolecular assembly.
Studies on compounds such as 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile and 6-fluoro-1H-indole-3-carboxylic acid reveal common packing motifs driven by hydrogen bonding and other non-covalent interactions. iucr.orgnih.gov In the crystal lattice of similar indole derivatives, molecules are often linked through intermolecular hydrogen bonds. For instance, in 6-fluoro-1H-indole-3-carboxylic acid, molecules form dimers via O—H···O hydrogen bonds, and these dimers are further connected through N—H···O hydrogen bonds and π–π stacking interactions, with a centroid–centroid distance of 3.680 (2) Å. nih.gov
For this compound, it is anticipated that the N-H group of the indole ring will act as a hydrogen bond donor, while the nitrogen atom of the nitrile group will serve as a primary hydrogen bond acceptor. This would lead to the formation of N—H···N hydrogen-bonded chains or networks, a common feature in the supramolecular assembly of cyano-substituted N-heterocycles.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides a powerful tool for the characterization of molecular structure. While specific experimental IR and Raman spectra for this compound are not widely published, the characteristic vibrational frequencies can be predicted based on extensive studies of indole, nitriles, and fluorinated aromatic compounds. researchgate.netrsc.org
Characteristic Absorption Frequencies of Indole and Nitrile Groups
The vibrational spectrum of this compound is expected to be dominated by the characteristic modes of the indole ring and the nitrile group.
The indole N-H stretching vibration for 1-unsubstituted indoles typically appears in the region of 3500-3220 cm⁻¹. researchgate.net This band is often broad due to hydrogen bonding in the solid state. The aromatic C-H stretching vibrations of the indole ring are expected to be observed in the 3100-3000 cm⁻¹ region. researchgate.net
The nitrile (C≡N) stretching frequency is one of the most characteristic and easily identifiable absorption bands in an IR spectrum. For aromatic nitriles, this band is typically found in the range of 2240-2220 cm⁻¹. The intensity of this band can vary, but it is generally sharp.
Other important vibrations include the C=C stretching vibrations of the aromatic ring, which appear in the 1650-1450 cm⁻¹ region, and the C-H in-plane and out-of-plane bending vibrations .
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Indole N-H | Stretching | 3500 - 3220 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Nitrile C≡N | Stretching | 2240 - 2220 |
| Aromatic C=C | Stretching | 1650 - 1450 |
| C-H | In-plane bending | 1400 - 1100 |
| C-H | Out-of-plane bending | Below 900 |
This table presents expected vibrational frequencies based on data from related indole and nitrile compounds. researchgate.net
Analysis of Vibrational Modes Related to Fluorine Substitution
The substitution of a hydrogen atom with a fluorine atom on the indole ring introduces new vibrational modes and influences existing ones. The C-F stretching vibration is expected to give rise to a strong absorption band in the region of 1250-1000 cm⁻¹. The exact position of this band is sensitive to the electronic environment.
Fluorine substitution can also cause shifts in the frequencies of other vibrational modes of the indole ring due to its high electronegativity and mass. These effects can be subtle but are often observable in high-resolution spectra. Computational studies, such as those using Density Functional Theory (DFT), have been shown to be effective in predicting and assigning the vibrational modes of fluorinated molecules, providing a deeper understanding of the impact of fluorine substitution. researchgate.netrsc.org
Electronic Spectroscopy (UV-Vis and Fluorescence) for this compound (as a fluorophore in materials science)
Fluorinated indoles are of growing interest in materials science due to their unique electronic and photophysical properties, making them potential candidates for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. ossila.comsmolecule.com
Investigation of Electronic Transitions and Absorption Maxima
The UV-Vis absorption spectrum of this compound is expected to be characterized by electronic transitions within the indole chromophore. Indole and its derivatives typically exhibit two main absorption bands corresponding to π-π* transitions. These are often referred to as the ¹Lₐ and ¹Lₑ bands, adopting the Platt notation for aromatic hydrocarbons.
The introduction of a fluorine atom and a nitrile group, both being electron-withdrawing, can influence the energy of these transitions and thus the position of the absorption maxima (λmax). The fluorine atom's effect is complex, involving both inductive (-I) and mesomeric (+M) effects. The nitrile group is strongly electron-withdrawing. These substitutions are likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted indole.
| Compound Type | Typical Absorption Maxima (nm) | Electronic Transition |
| Indole Analogues | 260-290 | π-π |
| Fluorinated Indoles | May show shifts from parent indole | π-π |
This table provides a general overview based on data for indole analogues. researchdata.edu.au For this compound, specific experimental determination of λmax in various solvents would be necessary for a precise characterization.
Luminescence Properties and Quantum Yields in Non-Biological Contexts
Indole and many of its derivatives are known to be fluorescent. The fluorescence properties are highly sensitive to the molecular structure and the local environment. The introduction of a fluorine atom can, in some cases, enhance the fluorescence quantum yield and photostability of a fluorophore.
For this compound to be a useful fluorophore in materials science, it would need to exhibit a significant fluorescence quantum yield (Φf) in the solid state or in non-polar organic solvents. Solid-state luminescence is a particularly desirable property for applications in OLEDs. Research on other indole-containing materials has shown that restricting intramolecular rotation and promoting specific intermolecular interactions in the solid state can lead to enhanced emission quantum yields. acs.org
Mass Spectrometry for Molecular Structure Confirmation (High-Resolution Mass Spectrometry, MS/MS)
Mass spectrometry is an indispensable analytical technique for the structural elucidation of synthetic compounds, providing critical information on molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are employed to unequivocally confirm its molecular structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a compound with a high degree of confidence. The molecular formula for this compound is C₉H₅FN₂. Using electrospray ionization (ESI) in positive ion mode, the compound is typically observed as a protonated molecule, [M+H]⁺.
The precise mass measurement obtained from HRMS is compared against the theoretical calculated mass for the proposed formula. The small mass difference, usually in the parts-per-million (ppm) range, serves as strong evidence for the correct elemental composition. For isomers like 7-fluoro-1H-indole-2-carbonitrile, the expected molecular ion peak is m/z 160.06, which aligns with the expected mass of the target compound.
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₅FN₂ |
| Ionization Mode | ESI+ |
| Observed Ion | [M+H]⁺ |
| Theoretical m/z | 161.0509 |
| Expected Experimental m/z | ~161.051 |
| Mass Accuracy | < 5 ppm |
This table presents the expected high-resolution mass spectrometry data for the protonated molecule of this compound.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is utilized to establish the structural connectivity of the molecule. In an MS/MS experiment, the previously isolated molecular ion (the precursor ion) is subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting fragmentation pattern is characteristic of the molecule's specific structure.
For this compound, the fragmentation of the protonated molecular ion ([M+H]⁺, m/z 161.05) is predicted to follow pathways characteristic of indole alkaloids and fluorinated aromatic compounds. Key fragmentation pathways for indole derivatives often involve the cleavage of the pyrrole (B145914) ring. Current time information in Bangalore, IN.rsc.org A common loss is that of hydrogen cyanide (HCN). Furthermore, fluorinated compounds are known to undergo the elimination of hydrogen fluoride (B91410) (HF) under certain ionization conditions. nih.gov
The proposed fragmentation for this compound would involve the initial loss of small neutral molecules such as HF or HCN. The subsequent fragmentation of these primary product ions can provide further structural details.
Interactive Data Table: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Fragment |
| 161.05 | 141.04 | HF | C₉H₄N₂⁺ |
| 161.05 | 134.03 | HCN | C₈H₄F⁺ |
| 134.03 | 114.02 | HF | C₈H₃⁺ |
This table outlines the predicted major fragmentation pathways for the [M+H]⁺ ion of this compound under tandem mass spectrometry conditions.
The analysis of these fragmentation patterns, in conjunction with HRMS data, provides a comprehensive and definitive confirmation of the molecular structure of this compound, ensuring the identity and purity of the synthesized compound. The use of HRMS is a common practice for the structural confirmation of various indole derivatives. rsc.orgsci-hub.sesigmaaldrich.com
Future Directions and Emerging Research Avenues for 6 Fluoro 1h Indole 7 Carbonitrile
Exploration of Unconventional Synthetic Routes
While classical indole (B1671886) syntheses provide a foundational approach, the future of accessing 6-fluoro-1H-indole-7-carbonitrile and its derivatives lies in the exploration of more novel and efficient synthetic strategies. These unconventional routes could offer advantages in terms of step economy, functional group tolerance, and the generation of molecular diversity.
One promising avenue is the application of photochemical methods . Visible-light photocatalysis has emerged as a powerful tool for the formation of complex heterocyclic structures under mild conditions. researchgate.netuit.no Future research could focus on developing a photocatalytic cascade reaction to construct the this compound core from simple, readily available precursors. This could involve, for instance, a light-mediated cyclization of a suitably substituted aniline (B41778) or enamine derivative.
Another area of interest is the use of ring-opening and reconstruction strategies . An unconventional approach could involve the ring-opening of a more complex heterocyclic system to generate a key intermediate that subsequently cyclizes to form the desired indole structure. rsc.org This could provide access to substitution patterns that are difficult to achieve through traditional methods.
Furthermore, flow chemistry presents a significant opportunity for the synthesis of this compound. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability.
| Synthetic Strategy | Potential Advantages |
| Photochemical Synthesis | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. researchgate.netuit.no |
| Ring-Opening/Reconstruction | Access to novel substitution patterns, potential for increased molecular complexity. rsc.org |
| Flow Chemistry | Enhanced reaction control, improved safety and scalability, potential for automation. |
Investigation of High-Pressure or Photochemical Reactivity
The reactivity of this compound under non-classical conditions remains largely unexplored. Investigating its behavior under high pressure or upon photochemical irradiation could reveal novel transformations and lead to the synthesis of unique molecular architectures.
High-pressure chemistry can significantly influence the rates and selectivities of chemical reactions, particularly cycloadditions. researchgate.net Subjecting this compound to high pressure in the presence of various dienophiles or dipolarophiles could facilitate [4+2] or [3+2] cycloaddition reactions, respectively, leading to the formation of complex, fused indole systems. The electron-withdrawing nature of the fluorine and nitrile groups would likely influence the dienophilic or dipolarophilic character of the indole core, a factor that warrants systematic investigation.
Photochemical reactivity also presents a fertile ground for discovery. The indole nucleus is known to participate in a variety of photochemical reactions, including cycloadditions and rearrangements. researchgate.net The specific substitution pattern of this compound could lead to unique photochemical behavior, potentially enabling the synthesis of novel isomers or derivatives with interesting photophysical properties.
| Condition | Potential Reactions | Expected Outcomes |
| High Pressure | Cycloaddition reactions (e.g., Diels-Alder) | Formation of complex polycyclic indole derivatives. researchgate.net |
| Photochemical Irradiation | [2+2] Cycloadditions, electrocyclizations | Synthesis of novel, light-responsive molecular scaffolds. researchgate.net |
Integration into Advanced Materials Architectures
The unique electronic properties conferred by the fluoro and cyano substituents make this compound an attractive building block for advanced materials. smolecule.com The electron-withdrawing nature of these groups can lower the HOMO and LUMO energy levels of the indole system, a desirable characteristic for applications in organic electronics.
Future research should focus on the synthesis of polymers and oligomers incorporating the this compound unit. These materials could be investigated for their potential use in:
Organic Field-Effect Transistors (OFETs): The tailored electronic properties could lead to materials with high charge carrier mobilities.
Organic Photovoltaics (OPVs): The compound could be incorporated as a component in donor or acceptor materials to optimize energy levels and enhance device performance.
Organic Light-Emitting Diodes (OLEDs): The rigid indole core could be functionalized to create emissive materials with high quantum efficiencies and tunable emission colors.
The development of such materials will require the exploration of suitable polymerization and cross-coupling methodologies that are compatible with the functional groups present on the indole ring.
Development of High-Throughput Screening for New Transformations
To accelerate the discovery of new reactions and applications for this compound, the development of high-throughput screening (HTS) methods is crucial. HTS allows for the rapid and parallel testing of a large number of reaction conditions or the screening of compound libraries for biological activity. nih.govrug.nl
For synthetic applications, an HTS approach could be employed to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters for a particular transformation, such as a cross-coupling reaction to functionalize the indole core further. This would dramatically reduce the time and resources required to optimize new synthetic methods.
In the context of medicinal chemistry, HTS could be used to screen libraries of derivatives based on the this compound scaffold against various biological targets. mdpi.com The inherent stability and drug-like properties of many indole derivatives make this a particularly promising avenue for the discovery of new therapeutic agents. mdpi.com
Synergistic Approaches Combining Experimental and Computational Methods in its Study
The synergy between experimental and computational chemistry offers a powerful paradigm for understanding and predicting the behavior of this compound. rsc.orgacs.orgnih.gov Computational modeling can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, guiding experimental design and interpreting results.
Future research should leverage this synergy to:
Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the feasibility and selectivity of new synthetic transformations. uit.no This can help to prioritize experimental efforts and avoid unpromising avenues.
Understand Structure-Property Relationships: Computational studies can elucidate how the fluorine and nitrile substituents influence the electronic and photophysical properties of the molecule. iucr.org This understanding is critical for the rational design of new materials with tailored characteristics.
Elucidate Reaction Mechanisms: Combining experimental data with computational modeling can provide a detailed understanding of complex reaction mechanisms, including the role of catalysts and intermediates. acs.org
| Research Area | Computational Method | Experimental Correlation |
| Reaction Prediction | Density Functional Theory (DFT) | Synthesis and characterization of predicted products. |
| Structure-Property | Time-Dependent DFT (TD-DFT) | UV-Vis and fluorescence spectroscopy. |
| Mechanism Elucidation | Transition State Searching | Kinetic studies and intermediate trapping experiments. |
By embracing these future directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in synthesis, materials science, and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-fluoro-1H-indole-7-carbonitrile, and how can yield and purity be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cyanation of halogenated indole precursors. Key steps include fluorination at the 6-position using fluorinating agents like Selectfluor® and subsequent nitrile introduction at the 7-position via cross-coupling reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity. Monitoring reaction progress with TLC and confirming structure via -NMR (δ 7.2–7.8 ppm for aromatic protons) and IR (CN stretch ~2200 cm) is critical .
Q. How should researchers characterize the physical and chemical properties of this compound?
- Methodological Answer : Essential techniques include:
- Spectroscopy : -/-NMR for structural confirmation (e.g., deshielded C-7 carbon at ~115 ppm for nitrile).
- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H] at m/z 161.04.
- Thermal Analysis : DSC/TGA to assess thermal stability (decomposition >200°C based on analogous indole derivatives).
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (toluene) to guide reaction solvent selection .
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in -NMR shifts (e.g., variable aromatic proton signals) may arise from solvent effects or impurities. Cross-validate data using:
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- X-ray crystallography (if crystalline) to confirm substituent positions and bond angles.
- Computational chemistry (DFT calculations) to predict spectral profiles and compare with experimental results .
Q. How does the electronic nature of the 7-cyano group influence the reactivity of this compound in nucleophilic environments?
- Methodological Answer : The electron-withdrawing nitrile group activates the indole ring for electrophilic substitution at the 4- or 5-positions. Reactivity can be studied via:
- Kinetic assays : Monitor reactions with nucleophiles (e.g., Grignard reagents) using HPLC or -NMR to track fluorine displacement.
- Computational modeling : Calculate Fukui indices to identify electrophilic hotspots.
- Substituent effects : Compare reaction rates with non-cyano analogs (e.g., 6-fluoroindole) to isolate nitrile contributions .
Q. What experimental designs are recommended for studying the biological interactions of this compound in enzyme inhibition assays?
- Methodological Answer :
- Target selection : Prioritize enzymes with indole-binding pockets (e.g., tryptophan hydroxylase).
- Dose-response curves : Test compound concentrations (1 nM–100 µM) to determine IC.
- Control experiments : Use known inhibitors (e.g., p-chlorophenylalanine) to validate assay conditions.
- Structural analysis : Co-crystallize the compound with target enzymes to map binding interactions via X-ray diffraction .
Methodological & Safety Considerations
Q. What precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the nitrile group.
- Spill management : Neutralize with activated charcoal and dispose as hazardous waste .
Q. How can researchers address low yields in the synthesis of this compound?
- Methodological Answer :
- Optimize fluorination : Use anhydrous conditions to minimize side reactions.
- Catalyst screening : Test Pd/CuI systems for cyanation efficiency.
- Purity intermediates : Isolate halogenated precursors (e.g., 6-fluoro-7-bromoindole) via flash chromatography before cyanation.
- Scale-down trials : Perform small-scale reactions (0.1–1 mmol) to identify bottlenecks before scaling up .
Data Analysis & Reporting
Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies involving this compound?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC.
- Error analysis : Report standard deviation (SD) from triplicate experiments.
- Outlier detection : Use Grubbs’ test to exclude anomalous data points.
- Visualization : Generate heatmaps or 3D surface plots to illustrate structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
